Piroxicam-d3 is a deuterated form of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The compound is classified under the oxicam class of NSAIDs and is primarily utilized in the treatment of osteoarthritis and rheumatoid arthritis. Deuteration, which involves replacing hydrogen atoms with deuterium, enhances the stability and pharmacokinetic properties of the drug, making it useful in various scientific studies.
Piroxicam-d3 is synthesized through chemical reactions involving piroxicam as a precursor. The synthesis typically employs deuterated reagents to introduce deuterium into the molecular structure of piroxicam. This process allows for the study of metabolic pathways and pharmacokinetics using techniques such as mass spectrometry.
The synthesis of piroxicam-d3 can be achieved through several methods, including:
Piroxicam-d3 retains the core structure of piroxicam but includes deuterium atoms. The molecular formula is C15H12D3N3O4S, where three hydrogen atoms are replaced by deuterium.
Piroxicam-d3 participates in various chemical reactions similar to its non-deuterated counterpart. These include:
The incorporation of deuterium alters the reaction kinetics slightly due to the isotope effect, allowing researchers to study reaction mechanisms more effectively through isotopic labeling techniques.
Piroxicam-d3 exerts its anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators involved in inflammation and pain signaling.
Research indicates that the inhibition of these enzymes leads to reduced levels of inflammatory mediators, thereby alleviating pain and inflammation associated with conditions like arthritis. The pharmacokinetics of piroxicam-d3 can be studied using advanced imaging techniques due to its stable isotope labeling.
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition characteristics.
Piroxicam-d3 is primarily utilized in:
Piroxicam-d3 (4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ⁶,2-benzothiazine-3-carboxamide) is a deuterated analog of the nonsteroidal anti-inflammatory drug piroxicam. Its molecular formula is C₁₅H₁₀D₃N₃O₄S, with a molecular weight of 334.36 g/mol [4] [9]. The deuterium atoms are exclusively incorporated at the methyl group (–CD₃) attached to the nitrogen atom at position 2 of the benzothiazine ring, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) [3] [6]. This site-specific deuteration minimizes structural perturbations while altering pharmacokinetic properties.
Table 1: Spectroscopic Characterization of Piroxicam-d3
Technique | Key Features |
---|---|
¹H-NMR | Absence of proton signal at ~2.5 ppm (methyl group); deuterium coupling not observed |
HRMS | [M+H]⁺ peak at m/z 331.063 (vs. 328.05 for non-deuterated piroxicam) |
IR Spectroscopy | C–D stretch at ~2100–2200 cm⁻¹; retained bands for amide (1650 cm⁻¹) and sulfonyl (1350, 1150 cm⁻¹) |
Isotopic purity typically exceeds 99%, as verified by liquid chromatography-mass spectrometry (LC-MS) [5] [8]. The synthetic route involves reacting deuterated methyl iodide with appropriate precursors under controlled conditions to ensure isotopic integrity [10].
Solubility: Piroxicam-d3 exhibits pH-dependent solubility similar to non-deuterated piroxicam. It is sparingly soluble in water (0.30 mM at 25°C) but highly soluble in polar organic solvents like DMSO (149.54 mM) and ethanol [3] [9]. This property necessitates solvent optimization for analytical or formulation applications.
Stability: The compound remains stable for ≥6 months at –80°C and ≥1 month at –20°C in anhydrous solvents. However, solutions in DMSO are hygroscopic and degrade under prolonged light exposure due to the benzothiazine core’s photosensitivity [3] [10]. Solid-state stability is highest in polymorphic Form I (cubic, β-form), which resists thermal and mechanical stress [2].
Crystallinity: Piroxicam-d3 shares the polymorphic behavior of non-deuterated piroxicam. Key crystalline forms include:
Hydrogen bonding dominates lattice stabilization, with deuterium substitution causing negligible differences in crystallographic parameters [2].
Table 2: Physicochemical Properties of Piroxicam-d3
Property | Conditions/Form | Value |
---|---|---|
Molecular Weight | – | 334.36 g/mol |
Melting Point | Form I | 200–202°C |
Form II | 196–198°C | |
Form III | 186–188°C | |
Water Solubility | 25°C, pH 7.0 | 0.30 mM (0.1 mg/mL) |
DMSO Solubility | 25°C | 149.54 mM (50 mg/mL) |
Storage Stability | Solid, –20°C | >24 months |
Structural and Spectral Differences:
Metabolic Stability:Deuteration reduces hepatic metabolism via the cytochrome P450 (CYP) pathway. The –CD₃ group exhibits a kinetic isotope effect (KIE), slowing demethylation and hydroxylation reactions. This extends the half-life in in vitro models, making Piroxicam-d3 ideal as an internal standard in bioanalytical assays [3] [7].
Pharmacological Activity:Both compounds inhibit cyclooxygenase (COX) isoforms with comparable IC₅₀ values:
Table 3: Functional Comparison with Non-deuterated Piroxicam
Parameter | Non-deuterated Piroxicam | Piroxicam-d3 |
---|---|---|
Molecular Weight | 331.35 g/mol | 334.36 g/mol |
CYP Metabolism | Rapid demethylation | Slowed via KIE |
LC-MS Retention | 8.2 min (typical) | 7.9 min (typical) |
COX-1 IC₅₀ | 47 μM | 49 μM |
COX-2 IC₅₀ | 25 μM | 26 μM |
Deuteration does not alter crystal packing or solubility, confirming that isotopic labeling primarily impacts metabolic stability without compromising target engagement [2] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7